Selenocystine is a naturally occurring diselenide amino acid, structurally analogous to cystine, where the sulfur atoms are replaced by selenium atoms. [, , ] It serves as a source of selenium, an essential trace element, and plays a crucial role in various biological processes. [, , ] Selenocystine is found in selenium-rich foods and is also investigated for its potential in scientific research across various disciplines. [, , , , , ]
Selenocystine can be found in certain foods, particularly those rich in selenium, such as Brazil nuts, seafood, and organ meats. It is also synthesized in organisms through specific metabolic pathways involving dietary selenium.
Selenocystine is classified under selenoamino acids, which are amino acids that contain selenium instead of sulfur. Its presence is crucial for the proper functioning of several enzymes and proteins that utilize selenium as a cofactor.
The synthesis of selenocystine can be achieved through various chemical methods. Notably, one method involves the chlorination of serine hydrochloride to produce chloralanine hydrochloride, which then reacts with sodium selenide under alkaline conditions to yield selenocystine. This process is followed by reduction to obtain L-seleno-cysteine .
Another synthetic route involves using dimethyl diselenide and 2-methyl-4-benzylidene-5-oxazolinone as starting materials. This method employs catalytic reactions under inert gas conditions to synthesize intermediates that ultimately yield selenomethylselenocysteine, a compound closely related to selenocystine .
Selenocystine consists of two selenocysteine residues linked by a disulfide bond (or diselenide bond). Its molecular formula is C_6H_12N_2O_4Se_2. The structure can be represented as follows:
This configuration allows for unique biochemical properties compared to its sulfur counterpart.
The molecular weight of selenocystine is approximately 206.18 g/mol. The presence of selenium alters the electronic properties of the molecule, influencing its reactivity and biological function.
Selenocystine participates in various biochemical reactions, particularly in the formation of selenoproteins through translation mechanisms involving specific tRNA molecules. The incorporation of selenocystine into proteins occurs at UGA codons, which typically signal termination in standard genetic coding but are repurposed for selenoprotein synthesis .
The mechanism involves the interaction between elongation factors and specific RNA elements known as SECIS (selenocysteine insertion sequence) elements that facilitate the recognition of UGA as a coding signal rather than a stop signal . This intricate process ensures the correct incorporation of selenocystine into proteins.
The mechanism by which selenocystine exerts its effects primarily revolves around its role in antioxidant defense systems. It participates in redox reactions that protect cells from oxidative stress by neutralizing reactive oxygen species.
Research indicates that selenoproteins containing selenocystine contribute significantly to cellular protection mechanisms, with implications for cancer prevention and immune function enhancement . The precise action often involves enzymatic activity where selenocystine acts as a cofactor or structural element within active sites.
Selenocystine appears as a white crystalline powder at room temperature. It is soluble in water and has a melting point that varies based on purity and form.
Selenocystine exhibits unique chemical properties due to the presence of selenium. It can undergo oxidation and reduction reactions more readily than cysteine due to the lower electronegativity of selenium compared to sulfur. This property enhances its role in redox biology.
Relevant data includes:
Selenocystine has several applications in scientific research and medicine:
Selenocystine (di-sec-selenocysteine) is a stable oxidation product of the 21st genetically encoded amino acid selenocysteine (Sec). Its formation is intrinsically linked to cellular redox dynamics and specialized translational machinery. Unlike canonical disulfide bonds, the Se-Se bond in selenocystine exhibits lower bond energy (172 kJ/mol vs. 240 kJ/mol for disulfides) and higher nucleophilicity, enabling unique roles in redox catalysis and protein stability.
Selenocystine formation occurs non-enzymatically via spontaneous oxidation of selenocysteine residues under physiological conditions. However, enzymatic facilitation accelerates this process:
Table 1: Catalysts Influencing Selenocystine Formation
Catalyst | Mechanism | Impact on Oxidation Rate |
---|---|---|
Thioredoxin system | Modulates redox potential | 3-fold acceleration |
GPx isozymes | Reduce H₂O₂/LOOH substrates | 5-fold suppression |
Oxygen tension | Direct oxidation by O₂ | Hyperbolic concentration dependence |
pH < 5.2 | Sec deprotonation (pKa ~5.2) | Exponential acceleration |
Selenophosphate synthetase (SPS) generates the active selenium donor for selenocysteine biosynthesis, indirectly regulating selenocystine formation:
Table 2: Selenophosphate Synthetase Isoforms
Isoform | Catalytic Residue | SeP Synthesis | Biological Role |
---|---|---|---|
SPS2 | Sec (UGA codon) | Yes | De novo Sec biosynthesis |
SPS1 | Cys | No | PLP/redox regulation |
The tRNA[Ser]Sec scaffold is indispensable for both selenocysteine biosynthesis and selenocystine formation:
Table 3: Kinetic Parameters of tRNA-Dependent Biosynthesis Enzymes
Enzyme | Substrate | Km (μM) | Catalytic Efficiency (kcat/Km) |
---|---|---|---|
Seryl-tRNA synthetase | tRNA[Ser]Sec | 0.8 | 8.2 × 10⁴ M⁻¹s⁻¹ |
PSTK kinase | Seryl-tRNA[Ser]Sec | 5.1 | 1.3 × 10³ M⁻¹s⁻¹ |
Sec synthase | O-Phosphoseryl-tRNA[Ser]Sec | 3.7 | 9.8 × 10² M⁻¹s⁻¹ |
SECIS (selenocysteine insertion sequence) elements are RNA structures enabling UGA redefinition as Sec codons:
Table 4: SECIS Element Architectures Across Domains
Domain | Location | Core Motif | Recognition Factor | Structural Hallmark |
---|---|---|---|---|
Eukaryotes | 3′-UTR | AUGA/GGGA | SBP2/EFSec | Kink-turn, A-G wobble pairs |
Bacteria | Downstream of UGA | Stem-loop | SelB | Minimal stem (6–8 bp) |
Archaea | 5′-/3′-UTR | GC-rich bulge | SelB variant | AT-rich apical loop |
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